molecular formula C11H9ClO3 B15130474 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

Cat. No.: B15130474
M. Wt: 224.64 g/mol
InChI Key: MEXJOQXNPXMKGL-UHFFFAOYSA-N
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Description

8-Chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid is a naphthalene-derived compound featuring a partially saturated dihydro ring, a ketone group at position 4, and a carboxylic acid substituent at position 2. The chlorine atom at position 8 introduces steric and electronic effects that influence its reactivity and interactions. Its synthesis likely involves cyclization and oxidation steps, but detailed pathways require further investigation.

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H9ClO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-3,6H,4-5H2,(H,14,15)

InChI Key

MEXJOQXNPXMKGL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid typically involves the chlorination of a naphthalene derivative followed by oxidation and carboxylation reactions. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom into the naphthalene ring. Subsequent oxidation can be achieved using reagents like potassium permanganate or chromium trioxide. The final carboxylation step often involves the use of carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. In the context of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Substituent Positions
This compound C₁₁H₇ClO₃ 222.63 (calc.) Carboxylic acid, ketone, dihydro ring 8-Cl, 4-oxo, 2-COOH
8-Chloro-4-hydroxy-2-naphthalenecarboxylic acid methyl ester C₁₂H₉ClO₃ 236.65 Methyl ester, hydroxyl, aromatic 8-Cl, 4-OH, 2-COOCH₃
8-Chloronaphthalene-1-carboxylic acid C₁₁H₇ClO₂ 206.63 Carboxylic acid, aromatic 8-Cl, 1-COOH

Key Observations:

Functional Groups :

  • The target compound contains a ketone (4-oxo) and a carboxylic acid , while its methyl ester analog () replaces the acid with a methyl ester and substitutes the ketone with a hydroxyl group . This difference significantly alters reactivity; for example, the ester is more lipophilic, whereas the carboxylic acid may participate in ionic interactions .
  • 8-Chloronaphthalene-1-carboxylic acid () lacks the dihydro ring and ketone, resulting in a fully aromatic system with distinct electronic properties.

Substituent Positions :

  • The chlorine atom at position 8 is conserved across all three compounds, but the carboxylic acid group varies between positions 1 and 2. Positional differences influence steric hindrance and intermolecular interactions.

Physicochemical and Reactivity Implications

  • Solubility : The carboxylic acid group in the target compound and 8-chloronaphthalene-1-carboxylic acid enhances water solubility compared to the methyl ester derivative, which is more lipid-soluble .
  • Reactivity: The 4-oxo group in the target compound may engage in keto-enol tautomerism or serve as a hydrogen-bond acceptor, whereas the 4-hydroxy group in the methyl ester analog could act as a hydrogen-bond donor .

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